3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Description
3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with a molecular formula of C20H25FN2O5S . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, which are attached to a bicyclo[2.2.2]octane structure. It has a significant molecular weight of 424.486 Da .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-22(10-12-23)19(24)17-13-1-3-14(4-2-13)18(17)20(25)26/h5-8,13-14,17-18H,1-4,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBYQWHEGCTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[222]octane-2-carboxylic acid involves multiple steps, starting with the preparation of the bicyclo[222]octane coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form fluorophenyl alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of fluorophenyl and sulfonyl groups with biological targets.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-sulfonyl derivatives and piperazine-containing molecules. Compared to these compounds, 3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclo[2.2.2]octane core, which provides additional rigidity and spatial orientation. This uniqueness can result in different biological activities and chemical reactivity .
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